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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD-8835, a potent and selective
inhibitor of the a and o isoforms of phosphoinositide 3-kinase (PI3K). It explores the core
mechanism of action, its application in inducing synthetic lethality in cancers harboring PIK3CA
mutations, and detailed experimental protocols for its evaluation.

Executive Summary

The PIK3CA gene, which encodes the p110a catalytic subunit of PI3Ka, is one of the most
frequently mutated oncogenes in human cancer.[1][2] This has made PI3Ka a critical target for
therapeutic intervention. AZD-8835 is a novel, orally bioavailable small molecule that potently
inhibits PI3Ka and PI13Kd isoforms, demonstrating significant promise in preclinical models of
PIK3CA-dependent cancers.[1][2] The therapeutic strategy hinges on the principle of synthetic
lethality, where the inhibition of PI3Ka by AZD-8835 is catastrophic to cancer cells that are
reliant on the hyperactivity of the mutated PIK3CA gene for their growth and survival. This
guide consolidates the available preclinical data on AZD-8835, offering a technical resource for
researchers in the field.

Mechanism of Action and the PIBK/AKT/ImMTOR
Pathway
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AZD-8835 selectively binds to and inhibits PI3Ka and its mutated forms, which are key
components of the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[3]
This pathway is a central regulator of numerous cellular processes, including cell growth,
proliferation, survival, and metabolism.[4][5] In many cancers, mutations in PIK3CA lead to
constitutive activation of this pathway, promoting tumorigenesis.[3][6] By inhibiting PI3Ka, AZD-
8835 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to
phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step for the activation of downstream
effectors like AKT.[5] This leads to the suppression of the entire signaling cascade, resulting in
cell cycle arrest and apoptosis in PIK3CA-expressing tumor cells.[1][3]
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Figure 1: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of AZD-8835.
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The Principle of Synthetic Lethality with AZD-8835

Synthetic lethality occurs when the combination of two genetic events (or a genetic event and a
chemical inhibitor) results in cell death, whereas either event alone is viable. In the context of
AZD-8835, the PIK3CA mutation is the first event, creating a dependency or "addiction” of the
cancer cell to the PI3K signaling pathway for survival. The introduction of AZD-8835, the
second event, inhibits the very pathway the cell has become dependent upon, leading to a
lethal outcome. This targeted approach is predicted to be more efficacious and less toxic than
non-selective pan-PI3K inhibitors.[3]
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Figure 2: Logical diagram illustrating the principle of synthetic lethality with AZD-8835.

Quantitative Preclinical Data

AZD-8835 has demonstrated potent and selective inhibitory activity in both enzymatic and
cellular assays. The data highlights its efficacy against PI3Ka and its common mutants, as well
as its preferential growth inhibition of cancer cell lines with PIK3CA mutations.

Enzymatic Inhibition Profile
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The table below summarizes the half-maximal inhibitory concentration (IC50) values of AZD-
8835 against Class | PI3K isoforms and common PI3Ka mutants.

Target Isoform/Mutant IC50 (nM)
PI3Ka 6.2[7][8]
PI3K& 5.7[7][8]
PI3KP 431[7][8]
PI3Ky 90[7][8]
PI3Ka-E545K 6[7]
PI3Ka-H1047R 5.8[7]

Table 1: Enzymatic inhibitory activity of AZD-8835 against PI3K isoforms.

Cellular Activity Profile

The cellular potency of AZD-8835 was evaluated by its ability to inhibit AKT phosphorylation
and cell growth (G150) in various cancer cell lines.

. Key Cellular IC50
Cell Line Cancer Type . GI50 (pM)
Mutation(s) (AKT Phos.)
Breast Ductal
BT474 ) PIK3CA (K111N) 57 nM[7] 0.53[1]
Carcinoma
Breast
MCF7 . PIK3CA (E545K) - 0.31]1]
Adenocarcinoma
Breast Ductal PIK3CA
TA47D , - 0.2[1]
Carcinoma (H1047R)
Jeko-1 B cell - 49 nM[7] -
Breast
MDA-MB-468 , PTEN null 3.5 uM[7] -
Adenocarcinoma
RAW264.7 Monocytic - 530 nM[7] -
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Table 2: Cellular inhibitory activity of AZD-8835 in cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical
evaluation of AZD-8835.

Western Blotting for Pathway Analysis

This protocol is used to assess the inhibition of the PI3K pathway by measuring the
phosphorylation status of key downstream proteins like AKT.

e Cell Culture and Treatment: Plate breast cancer cell lines (e.g., BT474, MCF7) and allow
them to adhere. Treat cells with varying concentrations of AZD-8835 or vehicle control for a
specified time (e.g., 2 hours).[1]

e Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

» Protein Quantification: Determine protein concentration using a BCA assay.

» Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 pg) on SDS-
PAGE gels and transfer to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with
primary antibodies overnight at 4°C (e.qg., anti-p-AKT (Ser473), anti-total-AKT, anti-p-S6, anti-
total-S6, and a loading control like (3-actin).

o Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging
system.[1]

Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of AZD-8835 required to inhibit the growth of a panel of
tumor cell lines by 50%.
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Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach
overnight.[4]

Compound Treatment: Treat cells with a serial dilution of AZD-8835 for a prolonged period
(e.g., 72 hours).[4]

Viability Measurement: Assess cell viability using a metabolic assay such as MTT or a
fluorescence-based method like resazurin. For MTT, add MTT solution and incubate for 3-4
hours, then solubilize the formazan crystals with DMSO and read absorbance.[4]

Data Analysis: Plot the percentage of growth inhibition against the log concentration of AZD-
8835. Calculate the GI50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of AZD-8835 on cell cycle progression.

Cell Culture and Treatment: Seed cells (e.g., MCF7, BT474) in 6-well plates. Treat with AZD-
8835 (e.g., 250 nM) or vehicle for 24 hours.[1][4]

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-
cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[4]

Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining
solution containing RNase A. Incubate in the dark for 30 minutes.[4]

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting
histogram is used to quantify the percentage of cells in GO/G1, S, and G2/M phases of the
cell cycle.[1]

In Vivo Xenograft Efficacy Studies

This protocol assesses the anti-tumor efficacy of AZD-8835 in an animal model.

o Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., BT474 or
MCF7) into immunocompromised mice (e.g., nude mice).[3]
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Treatment Administration: Once tumors reach a palpable size, randomize mice into treatment
and vehicle control groups. Administer AZD-8835 orally according to a specified dosing
schedule (e.g., continuous daily dosing or intermittent high-dose scheduling).[1][9]

Tumor Measurement: Measure tumor volume (e.g., with calipers) and mouse body weight
regularly throughout the study.

Pharmacodynamic Analysis: At the end of the study or at specific time points, tumors can be
excised for analysis of pathway inhibition (e.g., p-AKT levels) or apoptosis markers (e.g.,
cleaved caspase-3) by Western blot or immunohistochemistry.[1][10]

Data Analysis: Plot mean tumor volume over time for each group to assess anti-tumor
activity. Statistical analysis is performed to determine the significance of the treatment effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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